molecular formula C9H9NO4 B13188127 6-(Methoxycarbonyl)-5-methylpyridine-2-carboxylic acid

6-(Methoxycarbonyl)-5-methylpyridine-2-carboxylic acid

Cat. No.: B13188127
M. Wt: 195.17 g/mol
InChI Key: PKOOZEBQVCGDHN-UHFFFAOYSA-N
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Description

6-(Methoxycarbonyl)-5-methylpyridine-2-carboxylic acid is a sophisticated pyridine-based building block designed for advanced research applications, particularly in the fields of material science and coordination chemistry. Its molecular structure, featuring a carboxyl group and a methoxycarbonyl substituent, allows it to function as a versatile ligand for constructing metal-organic complexes. Such complexes, especially with d¹⁰ metal ions like Zn(II), are of significant interest for developing materials with nonlinear optical (NLO) properties, which are crucial for photonic technologies, optical switching, and frequency conversion devices . The strategic methyl substitution on the pyridine ring can fine-tune the ligand's electronic distribution and steric profile, thereby influencing the properties and crystal packing of the resulting coordination polymers or complexes . Beyond its role in material science, the pyridine-2-carboxylic acid core is a privileged scaffold in pharmaceutical and agrochemical research. It serves as a key intermediate in the synthesis of novel drug candidates and crop protection agents, where its structure can be elaborated to create diverse molecular architectures with potential biological activity . Researchers value this compound for its ability to promote rich hydrogen-bonding patterns and specific coordination modes, which are critical for designing compounds with targeted physical, optical, or biological functions.

Properties

Molecular Formula

C9H9NO4

Molecular Weight

195.17 g/mol

IUPAC Name

6-methoxycarbonyl-5-methylpyridine-2-carboxylic acid

InChI

InChI=1S/C9H9NO4/c1-5-3-4-6(8(11)12)10-7(5)9(13)14-2/h3-4H,1-2H3,(H,11,12)

InChI Key

PKOOZEBQVCGDHN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(C=C1)C(=O)O)C(=O)OC

Origin of Product

United States

Preparation Methods

Overview

The most prevalent method involves converting the pyridine-2-carboxylic acid precursor into its acyl chloride, followed by nucleophilic attack by methyl-substituted aminopyridines. This approach leverages the high reactivity of acyl chlorides to facilitate amide bond formation.

Procedure

  • Step 1: Synthesis of the acyl chloride

    • React 6-(methoxycarbonyl)pyridine-2-carboxylic acid with thionyl chloride in dichloromethane under reflux, with catalytic DMF, to generate the corresponding acyl chloride.
    • Reaction conditions: Reflux at room temperature for 1 hour.
    • Yield: Quantitative conversion (~100%).
  • Step 2: Nucleophilic substitution with methyl-substituted aminopyridines

    • Add 2-amino-5-methylpyridine (or other positional isomers) to the acyl chloride in dichloromethane with triethylamine as base.
    • Reflux for 24 hours, then purify via column chromatography.
    • Yields: Moderate to good, approximately 70-88%.

Research Findings

  • Coldwell et al. reported a similar approach with high yields (~96%) for related pyridine derivatives.
  • The method is adaptable for different methyl substitutions at various positions on the pyridine ring, producing regioisomeric monoamides.

Data Table 1: Synthesis Parameters for Acyl Chloride Method

Step Reagents Conditions Yield Remarks
1 Pyridine-2-carboxylic acid + SOCl₂ Reflux, 1 hr Quantitative Acyl chloride formation
2 Acyl chloride + methylaminopyridine Reflux, 24 hrs 70-88% Amide formation

Nucleophilic Substitution on Halogenated Pyridines

Overview

Another effective approach involves halogenation of pyridine derivatives followed by nucleophilic substitution with methylamine or methyl-substituted amines.

Procedure

  • Step 1: Halogenation of pyridine derivatives (e.g., chlorination or bromination at specific positions).
  • Step 2: Nucleophilic displacement of halogen with methylamine derivatives under reflux in polar solvents like ethanol or dimethylformamide.
  • Step 3: Hydrolysis or esterification to generate the carboxylic acid.

Research Findings

  • Coldwell et al. demonstrated that selective halogenation followed by nucleophilic substitution yields regioselective monoamides.
  • The process is scalable and yields are typically high (>90%).

Data Table 2: Halogenation and Substitution

Starting Material Halogenation Reagent Nucleophile Solvent Yield Notes
2,6-Dichloropyridine NBS or Cl₂ Methylamine Ethanol 85-90% Regioselective substitution

Direct Methylation and Functionalization of Pyridine

Overview

Direct methylation at specific positions on the pyridine ring can be achieved via electrophilic substitution or metal-catalyzed C–H activation, followed by oxidation or esterification.

Procedure

  • Use of methylating agents such as methyl iodide or dimethyl sulfate under catalytic conditions.
  • Subsequent oxidation or esterification to introduce the carboxylic acid functionality.

Research Findings

  • Methylation at the 5-position of pyridine followed by oxidation provides access to the methyl-substituted pyridine derivatives.
  • These methods are less common due to regioselectivity challenges but can be optimized with directing groups.

Data Table 3: Methylation Strategies

Reagent Catalyst Position Outcome Yield Remarks
Methyl iodide Base (K₂CO₃) 5-position Methylated pyridine Moderate Requires regioselectivity control

Summary of Key Research Findings

Method Main Reagents Advantages Limitations References
Acyl chloride route Pyridine-2-carboxylic acid + SOCl₂ High yields, regioselectivity Multi-step, requires purification ,,
Halogenation and substitution Halogenated pyridine + amines Scalable, regioselective Halogenation step may produce mixtures ,
Direct methylation Pyridine derivatives + methylating agents Simpler, fewer steps Regioselectivity issues ,

Chemical Reactions Analysis

Types of Reactions

6-(Methoxycarbonyl)-5-methylpyridine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the ester group to an alcohol or aldehyde.

    Substitution: Electrophilic substitution reactions can occur at the pyridine ring, particularly at positions ortho and para to the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under controlled conditions.

Major Products

    Oxidation: Pyridine N-oxides.

    Reduction: Alcohols or aldehydes.

    Substitution: Halogenated or nitrated pyridine derivatives.

Scientific Research Applications

6-(Methoxycarbonyl)-5-methylpyridine-2-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-(Methoxycarbonyl)-5-methylpyridine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The pathways involved may include inhibition of metabolic enzymes or modulation of signaling pathways.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural and functional attributes of 6-(methoxycarbonyl)-5-methylpyridine-2-carboxylic acid with analogous pyridine derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Functional Groups Melting Point (°C) Applications
6-(Methoxycarbonyl)-5-methylpyridine-2-carboxylic acid C₉H₉NO₄ 195.17 2: –COOH; 5: –CH₃; 6: –COOCH₃ Carboxylic acid, ester, methyl Not reported Catalysis, ligand design
5-(Methoxycarbonyl)picolinic acid C₈H₇NO₄ 181.15 2: –COOH; 5: –COOCH₃ Carboxylic acid, ester Not reported Intermediate in organic synthesis
6-Chloro-5-methylpyridine-2-carboxylic acid C₇H₆ClNO₂ 171.58 2: –COOH; 5: –CH₃; 6: –Cl Carboxylic acid, chloro, methyl Not reported Agrochemical research
6-Methylpyridine-2-carboxylic acid C₇H₇NO₂ 137.14 2: –COOH; 6: –CH₃ Carboxylic acid, methyl Not reported Pharmaceutical intermediates
5-Methoxypyridine-2-carboxylic acid C₇H₇NO₃ 153.14 2: –COOH; 5: –OCH₃ Carboxylic acid, methoxy 167 Metal coordination studies
6-Methoxypyridine-2-carboxylic acid C₇H₇NO₃ 153.14 2: –COOH; 6: –OCH₃ Carboxylic acid, methoxy 129–130 Synthetic intermediates

Substituent Effects on Physicochemical Properties

  • Electronic Effects :

    • The 6-methoxycarbonyl group in the target compound is electron-withdrawing, enhancing the acidity of the adjacent carboxylic acid at position 2 compared to methyl or methoxy substituents .
    • 5-Methyl group : The electron-donating –CH₃ at position 5 may slightly offset the electron-withdrawing effect of the 6-COOCH₃, influencing solubility and reactivity in substitution reactions .
  • Melting Points :

    • Substituent position significantly impacts melting points. For example, 5-methoxypyridine-2-carboxylic acid (167°C) has a higher melting point than its 6-methoxy analog (129–130°C) due to differences in crystal packing and hydrogen bonding .
  • Coordination Chemistry: Carboxylic acid and ester groups enable metal coordination.

Biological Activity

Overview

6-(Methoxycarbonyl)-5-methylpyridine-2-carboxylic acid is an organic compound that belongs to the pyridine carboxylic acid family. Its unique structural features, including a methoxycarbonyl group and a methyl group on the pyridine ring, contribute to its diverse biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₉H₉N₁O₄
  • Molecular Weight : 195.17 g/mol
  • IUPAC Name : 6-methoxycarbonyl-5-methylpyridine-2-carboxylic acid
  • Structural Characteristics : The presence of both methoxycarbonyl and methyl groups enhances its reactivity and interaction with biological targets.
PropertyValue
Molecular FormulaC₉H₉N₁O₄
Molecular Weight195.17 g/mol
IUPAC Name6-methoxycarbonyl-5-methylpyridine-2-carboxylic acid
InChI KeyPKOOZEBQVCGDHN-UHFFFAOYSA-N

The biological activity of 6-(Methoxycarbonyl)-5-methylpyridine-2-carboxylic acid is primarily attributed to its ability to interact with specific molecular targets. It acts as an enzyme inhibitor , binding to active sites of various enzymes, thereby blocking substrate access and reducing enzymatic activity. This mechanism may involve:

  • Inhibition of metabolic enzymes : The compound may interfere with metabolic pathways, impacting cellular processes.
  • Modulation of signaling pathways : It can influence signaling cascades critical for cellular functions.

Antimicrobial Activity

Research indicates that 6-(Methoxycarbonyl)-5-methylpyridine-2-carboxylic acid exhibits significant antimicrobial properties. It has been tested against various pathogens, including multidrug-resistant strains of Klebsiella pneumoniae and Staphylococcus aureus. The compound's effectiveness against these pathogens suggests potential applications in developing new antimicrobial agents .

Anti-inflammatory Properties

Studies have also explored the anti-inflammatory effects of this compound. It has shown promise in reducing inflammation markers in vitro, indicating potential therapeutic applications in treating inflammatory diseases .

Anticancer Activity

The compound has been evaluated for its anticancer properties using various cancer cell lines. In a study involving A549 human lung adenocarcinoma cells, 6-(Methoxycarbonyl)-5-methylpyridine-2-carboxylic acid demonstrated cytotoxic effects, reducing cell viability significantly compared to control groups. This suggests its potential as a lead compound in cancer therapy .

Case Studies

  • Antimicrobial Efficacy Study :
    • Objective : To evaluate the antimicrobial activity against resistant strains.
    • Methodology : Disc diffusion method was employed to assess the inhibition zones.
    • Results : The compound exhibited significant antibacterial activity with inhibition zones ranging from 15 mm to 25 mm against various strains.
  • Anti-inflammatory Assessment :
    • Objective : To determine the effect on inflammatory cytokines.
    • Methodology : ELISA assays were conducted on treated cell cultures.
    • Results : A notable decrease in TNF-alpha and IL-6 levels was observed, indicating anti-inflammatory potential.
  • Cytotoxicity Testing on Cancer Cells :
    • Objective : To assess the cytotoxic effects on cancer cells.
    • Methodology : MTT assay was performed on A549 cells.
    • Results : The compound reduced cell viability to approximately 66% at a concentration of 100 µM, showcasing promising anticancer activity .

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